molecular formula C15H22O2 B14740221 2-Benzyl-2-ethylhexanoic acid CAS No. 5343-58-8

2-Benzyl-2-ethylhexanoic acid

Cat. No.: B14740221
CAS No.: 5343-58-8
M. Wt: 234.33 g/mol
InChI Key: USYWLBCFBXHVIQ-UHFFFAOYSA-N
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Description

2-Benzyl-2-ethylhexanoic acid is an organic compound characterized by the presence of a benzyl group and an ethylhexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-ethylhexanoic acid typically involves the alkylation of 2-ethylhexanoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the product is achieved through distillation and recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product of this reaction is the corresponding carboxylic acid derivative.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The benzyl group in this compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Benzyl chloride, sodium hydroxide; reflux conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-2-ethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. The benzyl group can facilitate the compound’s binding to enzymes or receptors, modulating their activity. The ethylhexanoic acid moiety can influence the compound’s solubility and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

    2-Ethylhexanoic acid: A structurally related compound with similar chemical properties but lacking the benzyl group.

    Benzyl benzoate: Contains a benzyl group but differs in its overall structure and applications.

    2-Benzyl-2-methylbutanoic acid: Another benzyl-substituted carboxylic acid with distinct structural features.

Uniqueness: 2-Benzyl-2-ethylhexanoic acid is unique due to the presence of both a benzyl group and an ethylhexanoic acid moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

5343-58-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-benzyl-2-ethylhexanoic acid

InChI

InChI=1S/C15H22O2/c1-3-5-11-15(4-2,14(16)17)12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,17)

InChI Key

USYWLBCFBXHVIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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